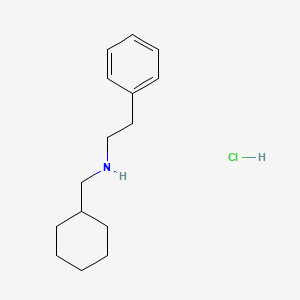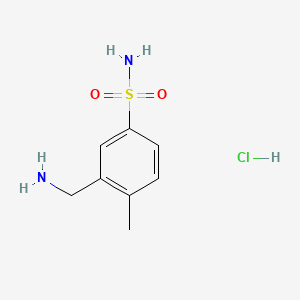
3-(Aminomethyl)-4-methylbenzene-1-sulfonamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-methylbenzene-1-sulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an aminomethyl group, a methyl group, and a sulfonamide group attached to a benzene ring, with a hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methylbenzene-1-sulfonamidehydrochloride typically involves the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-methylbenzene-1-sulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-methylbenzene-1-sulfonamidehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-methylbenzene-1-sulfonamidehydrochloride involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the aminomethyl group but shares the sulfonamide functionality.
3-(Aminomethyl)benzenesulfonamide: Similar structure but without the methyl group on the benzene ring.
4-Aminomethylbenzenesulfonamide: Similar structure but with the aminomethyl group in a different position.
Uniqueness
3-(Aminomethyl)-4-methylbenzene-1-sulfonamidehydrochloride is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the aminomethyl and methyl groups can enhance its binding affinity to biological targets and its overall stability.
Propiedades
Fórmula molecular |
C8H13ClN2O2S |
|---|---|
Peso molecular |
236.72 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6-2-3-8(13(10,11)12)4-7(6)5-9;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H |
Clave InChI |
YRWIRUHWGPAZKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
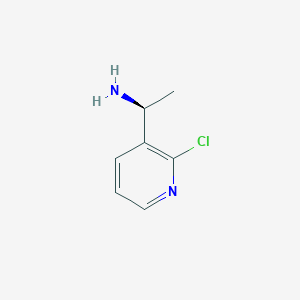
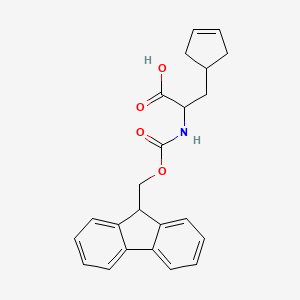
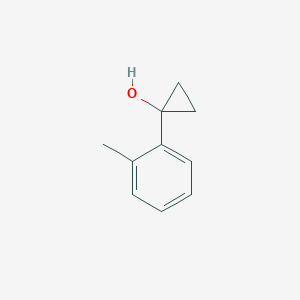
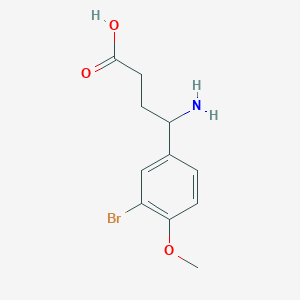
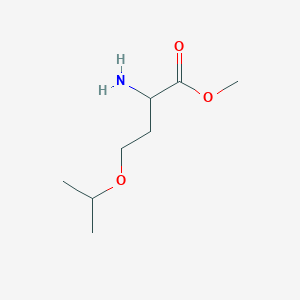

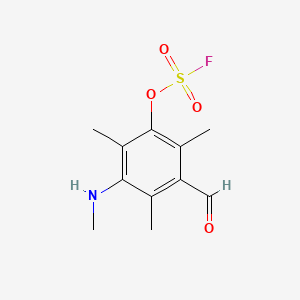
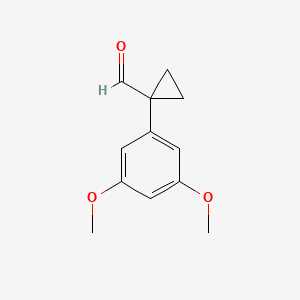
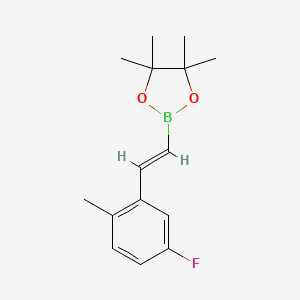
![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
